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Compound of Interest

Compound Name:
Sodium silicide (NaSi)

(7CI,8CI,9CI)

Cat. No.: B1180771 Get Quote

Introduction
Sodium silicide (NaSi) is a Zintl phase compound with a complex crystal structure, finding

applications in various fields, including as a precursor for silicon nanomaterials. Accurate

characterization of its crystal structure and phase purity is crucial for its effective utilization. X-

ray Diffraction (XRD) is a powerful, non-destructive technique for the detailed characterization

of crystalline materials like NaSi. This application note provides a comprehensive overview and

detailed protocols for the characterization of NaSi using powder XRD, including phase

identification, quantitative phase analysis via Rietveld refinement, and determination of

crystallographic parameters.

Crystal Structure of NaSi
Sodium silicide crystallizes in a monoclinic system with the space group C2/c. The structure is

characterized by the presence of isolated Si₄⁴⁻ tetrahedral anions separated by Na⁺ cations.

This intricate arrangement dictates its chemical and physical properties.

Quantitative Data Summary
The crystallographic data for NaSi, as determined by Rietveld refinement of powder XRD data,

are summarized in the table below.
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Parameter Value

Crystal System Monoclinic

Space Group C2/c

Lattice Parameter, a (Å) 12.1816 (5)

Lattice Parameter, b (Å) 6.5541 (3)

Lattice Parameter, c (Å) 11.1690 (4)

Angle, β (°) 119.010 (2)

Rietveld Refinement Agreement Factors

Rₚ (%) 2.04

Rwp (%) 2.85

χ² (Goodness of Fit) 2.59

Table 1: Crystallographic data and Rietveld refinement agreement factors for NaSi.[1]

Experimental Protocols
Due to the air- and moisture-sensitivity of NaSi, all sample preparation steps must be

performed in an inert atmosphere, such as a nitrogen or argon-filled glovebox.

Sample Preparation
Grinding: If the as-synthesized NaSi is not a fine powder, gently grind it to a fine,

homogeneous powder using an agate mortar and pestle inside a glovebox. The ideal particle

size for powder XRD is typically less than 10 µm to ensure random orientation and minimize

preferred orientation effects.

Sample Holder Loading:

Use a low-background, air-sensitive sample holder. These holders are designed with a

cover, often made of Kapton or beryllium foil, to protect the sample from the atmosphere

during data collection.
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Inside the glovebox, carefully load the finely ground NaSi powder into the sample holder

cavity.

Gently press the powder to ensure a flat, smooth surface that is level with the sample

holder's reference surface. A glass slide can be used for this purpose.

Securely place the air-tight cover onto the sample holder.

Seal the sample holder in an airtight container for transfer to the XRD instrument.

XRD Data Collection
Instrument Setup:

Use a powder diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å).

Set the X-ray generator to standard operating conditions (e.g., 40 kV and 40 mA).

Ensure the instrument is properly aligned.

Data Collection Parameters:

Scan Type: Coupled TwoTheta/Theta scan.

Scan Range (2θ): 10° to 80°.

Step Size: 0.02°.

Scan Speed (or Time per Step): 1°/minute (or a time per step that ensures good signal-to-

noise ratio).

Sample Rotation: Enable sample rotation during the measurement to further minimize

preferred orientation effects.

Measurement:

Quickly transfer the sealed, air-sensitive sample holder from the transport container to the

diffractometer.
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Mount the sample holder onto the goniometer.

Start the XRD data collection using the specified parameters.

Data Analysis
Phase Identification:

Import the collected XRD data into a suitable analysis software (e.g., HighScore Plus,

GSAS-II, FullProf).

Perform a search/match against a crystallographic database (e.g., ICDD PDF-4+, COD) to

identify the crystalline phases present in the sample. The primary phase should match the

known pattern for NaSi.

Rietveld Refinement (for Quantitative Analysis and Lattice Parameter Refinement):

Load the experimental XRD pattern into the Rietveld refinement software.

Input the crystal structure information for NaSi (space group, atomic positions) as the

starting model.

Refine the following parameters in a sequential manner:

1. Scale factor

2. Background parameters (typically using a polynomial function)

3. Unit cell parameters

4. Peak shape parameters (e.g., Gaussian and Lorentzian components to model

instrumental and sample broadening)

5. Preferred orientation parameters (if necessary)

6. Atomic coordinates and isotropic displacement parameters (if the data quality is high

enough).
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Monitor the refinement progress by observing the difference plot (observed - calculated

pattern) and the agreement factors (Rₚ, Rwp, χ²). A good refinement will show a flat

difference plot and low agreement factors.

The refined unit cell parameters provide precise crystallographic information for the

synthesized NaSi.

If other crystalline phases are present, their weight fractions can be quantified through the

Rietveld analysis.

Workflow and Pathway Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for NaSi Characterization by XRD
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Caption: Workflow for the characterization of NaSi using XRD.
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Logical Relationships in XRD Analysis of NaSi
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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